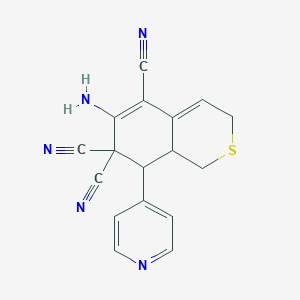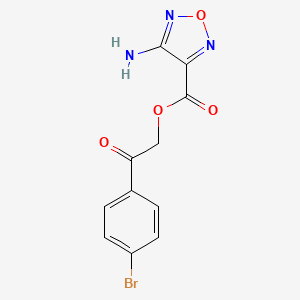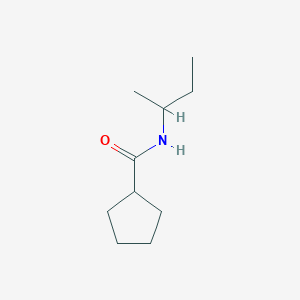![molecular formula C23H25N3O B6077322 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol CAS No. 6072-39-5](/img/structure/B6077322.png)
2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol
描述
2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol, also known as NAP, is a synthetic compound that has been widely studied for its potential therapeutic applications. NAP belongs to a class of compounds called neuroprotective agents, which are designed to protect neurons from damage and promote their survival.
作用机制
The mechanism of action of 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol involves the activation of the Akt signaling pathway, which is involved in promoting cell survival and inhibiting cell death. 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol also reduces oxidative stress and inflammation, which are known to contribute to neuronal damage. Additionally, 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has been shown to modulate the expression of various genes involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has been shown to have a variety of biochemical and physiological effects. 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has been shown to reduce oxidative stress and inflammation, which are known to contribute to neuronal damage. 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has also been shown to improve cognitive function and promote neuronal survival in preclinical studies. Additionally, 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of using 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol in lab experiments is its well-established synthesis method, which allows for high yield and purity. Additionally, 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has been extensively studied for its neuroprotective properties, making it a valuable tool for investigating neurological disorders. However, one limitation of using 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
For research on 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol include investigating its potential use in combination with other neuroprotective agents for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol and to identify its molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol in humans.
合成方法
The synthesis of 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol involves the reaction of 4-(1-naphthylmethyl)-1-piperazine with 2-nitrophenol in the presence of a catalyst. The resulting compound is then reduced to yield 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol. The synthesis of 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has been well-established in the literature and has been optimized for high yield and purity.
科学研究应用
2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has been studied extensively for its neuroprotective properties in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has been shown to improve cognitive function, reduce inflammation, and promote neuronal survival in preclinical studies. 2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
2-[(E)-C-methyl-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]carbonimidoyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-18(21-10-4-5-12-23(21)27)24-26-15-13-25(14-16-26)17-20-9-6-8-19-7-2-3-11-22(19)20/h2-12,27H,13-17H2,1H3/b24-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITRVRHEEJBNHL-HKOYGPOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90417446 | |
| Record name | AC1NT7KI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90417446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(1E)-N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol | |
CAS RN |
6072-39-5 | |
| Record name | AC1NT7KI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90417446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3,4-dihydroxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6077239.png)
![2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl 2-(4-butoxyphenyl)-4-quinolinecarboxylate](/img/structure/B6077244.png)
![N-allyl-3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinecarboxamide](/img/structure/B6077245.png)
![4-[2-amino-2-(4-methyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione](/img/structure/B6077254.png)

![N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6077274.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6077278.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(3-pyridinyl)acetamide](/img/structure/B6077280.png)
![2-(4-methoxyphenyl)-N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)acetamide](/img/structure/B6077301.png)
![methyl 1-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinecarboxylate](/img/structure/B6077308.png)
![N-(5-chloro-2-methylphenyl)-2-{4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6077312.png)

![N-(4-{[(4-oxo-1,3-thiazolidin-5-ylidene)amino]sulfonyl}phenyl)acetamide](/img/structure/B6077328.png)
